Ser-Met-Arg
Description
Structure
3D Structure
Properties
CAS No. |
189342-36-7 |
|---|---|
Molecular Formula |
C14H28N6O5S |
Molecular Weight |
392.48 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H28N6O5S/c1-26-6-4-9(19-11(22)8(15)7-21)12(23)20-10(13(24)25)3-2-5-18-14(16)17/h8-10,21H,2-7,15H2,1H3,(H,19,22)(H,20,23)(H,24,25)(H4,16,17,18)/t8-,9-,10-/m0/s1 |
InChI Key |
RQXDSYQXBCRXBT-GUBZILKMSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Biological and Biochemical Characterization of Ser Met Arg
Role of Ser-Met-Arg as a Peptide Motif in Larger Biomolecules
Short linear motifs, which are segments of proteins with a specific sequence of amino acids, often serve as recognition and interaction sites, playing crucial roles in cellular functions. oup.com The this compound (SMR) sequence represents one such motif, with its constituent amino acids contributing to potential functional roles within a polypeptide chain.
Identification of this compound Motif in Naturally Occurring Peptides and Proteins
The this compound (SMR) motif, or variations thereof, has been identified in several naturally occurring proteins and peptides, where it can be part of larger functional domains. While a comprehensive database of all proteins containing this exact tripeptide is extensive, notable examples highlight its presence across different species and protein families. For instance, short linear amino acid sequence motifs are the defining feature of the SIAMESE-RELATED (SMR) family of cyclin-dependent kinase inhibitors in plants. oup.com The SMR domain itself, originally identified in the MutS2 protein, is found in a variety of proteins across bacteria and eukaryotes and is implicated in processes like DNA mismatch repair and homologous recombination. nih.govebi.ac.uk
A synthetic decapeptide corresponding to the sequence of ACTH(1-10), Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly, contains a Ser-Met...Arg sequence and has been studied for its potential as an enzyme mimic. nih.gov Additionally, a fragment of human kininogen contains the sequence ...Ser-Leu-Met-Lys-Arg... where a similar arrangement of amino acids is observed.
Table 1: Examples of Proteins/Peptides with SMR or Related Motifs
| Protein/Peptide | Sequence Context | Organism/Source | Reference |
|---|---|---|---|
| SIAMESE-RELATED (SMR) Protein Family | Defining family motif | Plants (e.g., Arabidopsis thaliana) | oup.com |
| MutS2 | Contains SMR domain | Bacteria (e.g., Synechocystis), Plants | nih.gov |
| ACTH(1-10) (synthetic) | Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly | N/A | nih.gov |
| Atrial Natriuretic Factor fragment | ...Arg-Ile-Gly-Ser-Met-Ser... | Various | unc.edu |
Functional Implications of this compound within Polypeptide Chains
The function of the this compound motif is dictated by the chemical properties of its amino acid side chains. These motifs are often found in flexible or disordered regions of proteins, allowing them to act as sites for protein-protein interactions, enzyme recognition, or post-translational modifications. oup.com
The SMR domain, for which the motif is named, has been shown to possess endonuclease activity, suggesting a role in DNA and possibly RNA processing. nih.gov In the context of multidrug transporters of the Small Multidrug Resistance (SMR) family, specific motifs within transmembrane helices are essential for the self-assembly and function of these proteins. nih.gov The presence of Serine, with its hydroxyl group, and Arginine, with its positively charged guanidinium (B1211019) group, suggests that the this compound motif could be involved in electrostatic interactions or hydrogen bonding, which are crucial for molecular recognition and binding events.
Potential of this compound as a Substrate for Enzymatic Activity
The this compound sequence contains potential cleavage sites for several types of proteases and peptidases, making it a candidate for enzymatic hydrolysis.
Interaction of this compound with Proteases and Peptidases
Proteolytic enzymes exhibit specificity for the amino acid sequences they cleave. peakproteins.com The this compound tripeptide presents a recognition site primarily for trypsin-like proteases, which cleave peptide bonds C-terminal to basic amino acid residues like Arginine and Lysine. neb.comuomustansiriyah.edu.iq
Trypsin and Trypsin-like Proteases : These enzymes would be expected to cleave the peptide bond immediately following the Arginine residue. Therefore, if this compound is part of a larger polypeptide, trypsin would cleave it to produce a fragment ending in Arginine and a new N-terminus on the subsequent amino acid. neb.com
Endoproteinase Arg-C : This protease, also known as clostripain, specifically cleaves at the C-terminus of arginine residues, making it a strong candidate for interacting with the this compound motif. peakproteins.compromega.com
Factor Xa : This protease recognizes the sequence Ile-(Glu or Asp)-Gly-Arg and cleaves after the Arginine. While the full recognition sequence is not present in the tripeptide alone, if embedded in a suitable context, the Arg could serve as a P1 residue for cleavage. sigmaaldrich.com
Table 2: Potential Protease Interactions with this compound
| Protease | Recognition Site | Predicted Cleavage of this compound | Reference |
|---|---|---|---|
| Trypsin | C-terminal to Arg (R) or Lys (K) | Cleavage after Arg: this compound ↓ Xaa | neb.com |
| Endoproteinase Arg-C | C-terminal to Arg (R) | Cleavage after Arg: this compound ↓ Xaa | peakproteins.compromega.com |
| Thrombin | Leu-Val-Pro-Arg↓Gly-Ser | Unlikely to cleave unless in specific sequence context | sigmaaldrich.com |
| Factor Xa | Ile-(Glu/Asp)-Gly-Arg↓Xaa | Unlikely to cleave unless in specific sequence context | sigmaaldrich.com |
Enzymatic Hydrolysis and Product Analysis of this compound
The enzymatic hydrolysis of a polypeptide containing this compound by a protease like trypsin would result in the generation of specific peptide fragments. If the tripeptide itself were to be hydrolyzed, the products would depend on the enzyme used.
Hydrolysis by Trypsin : Cleavage of the peptide bond C-terminal to Arginine would yield the dipeptide Ser-Met and the free amino acid Arginine .
Hydrolysis by Carboxypeptidases : Carboxypeptidase A preferentially removes C-terminal aromatic or aliphatic amino acids, while Carboxypeptidase B specifically removes C-terminal Lysine or Arginine. pearson.com Therefore, Carboxypeptidase B would hydrolyze this compound to release Arginine, leaving the dipeptide Ser-Met.
Hydrolysis by Aminopeptidases : These enzymes sequentially cleave amino acids from the N-terminus. An aminopeptidase (B13392206) would first cleave off Serine, followed by Methionine, and finally Arginine.
The analysis of these hydrolysis products is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry, which can separate and identify the resulting smaller peptides and free amino acids. thermofisher.com
Involvement in Post-Translational Modifications (PTMs) of Constituent Amino Acids
Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, which significantly increase the functional diversity of the proteome. thermofisher.comwikipedia.org The amino acids Serine, Methionine, and Arginine are all known to undergo various PTMs that can modulate protein structure, function, and localization. abcam.com
Serine (Ser) : The hydroxyl group (-OH) of serine is a common site for PTMs.
Phosphorylation : Reversible phosphorylation of serine by kinases is a fundamental mechanism for regulating cellular signaling pathways, cell cycle, and apoptosis. news-medical.netthermofisher.com It introduces a negatively charged phosphate (B84403) group, often inducing conformational changes that switch protein activity on or off. news-medical.net
Glycosylation : O-linked glycosylation involves the attachment of sugar moieties to the serine oxygen atom. chomixbio.com This modification is crucial for protein folding, stability, and cell-surface recognition events. thermofisher.com
Methionine (Met) : The thioether side chain of methionine is susceptible to oxidation.
Sulfoxidation : Methionine can be oxidized to form methionine sulfoxide (B87167) (MetO). researchgate.netteknoscienze.com This is often caused by reactive oxygen species (ROS) and can alter a protein's structure and function. researchgate.net The modification is generally reversible by the action of methionine sulfoxide reductases (Msr). researchgate.net Further oxidation can lead to the irreversible formation of methionine sulfone. teknoscienze.com
Arginine (Arg) : The guanidinium group of arginine can be modified in several ways. nih.gov
Methylation : Protein arginine methyltransferases (PRMTs) catalyze the addition of one or two methyl groups to the nitrogen atoms of the arginine side chain, forming monomethylarginine, or symmetric or asymmetric dimethylarginine. wikipedia.orgnih.gov This PTM is critical for regulating protein-protein interactions, signal transduction, and gene expression. wikipedia.org
Citrullination : This modification, catalyzed by peptidylarginine deiminases (PADs), converts arginine into citrulline. researchgate.net This results in the loss of a positive charge, which can significantly alter protein structure and interactions. nih.gov
ADP-ribosylation and Phosphorylation : Arginine can also undergo ADP-ribosylation and phosphorylation, which are enzymatic modifications that play roles in various cellular processes. nih.gov
Table 3: Common Post-Translational Modifications of Ser, Met, and Arg
| Amino Acid | Modification | Enzyme Family | Functional Consequence | Reference |
|---|---|---|---|---|
| Serine (Ser) | Phosphorylation | Kinases / Phosphatases | Regulation of protein activity, signaling | abcam.comnews-medical.net |
| O-linked Glycosylation | Glycosyltransferases | Protein folding, stability, cell recognition | thermofisher.comchomixbio.com | |
| Methionine (Met) | Sulfoxidation | (Oxidants) / Methionine Sulfoxide Reductases | Response to oxidative stress, regulation of protein function | researchgate.netacs.org |
| Arginine (Arg) | Methylation | Protein Arginine Methyltransferases (PRMTs) | Regulation of gene expression, signal transduction | wikipedia.orgnih.gov |
| Citrullination (Deimination) | Peptidylarginine Deiminases (PADs) | Alteration of protein structure and charge | nih.govresearchgate.net | |
| ADP-ribosylation | ADP-ribosyltransferases | DNA repair, signaling | nih.gov |
Oxidation of Methionine Residues within this compound
Methionine is one of the amino acids most susceptible to oxidation, primarily by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals. researchgate.netfrontiersin.org This non-enzymatic or enzyme-catalyzed modification converts the methionine thioether side chain into methionine sulfoxide (MetO), and further oxidation can produce methionine sulfone (MetO₂). researchgate.netnih.gov
The susceptibility of a methionine residue to oxidation is influenced by several factors:
Solvent Accessibility: Exposed methionine residues on the surface of a protein are more readily oxidized than those buried within the protein's core. nih.gov In a short, unstructured peptide like this compound, the methionine residue would be highly solvent-exposed and thus vulnerable to oxidation.
Local Chemical Environment: The nature of the flanking amino acid residues can influence the rate and mechanism of oxidation. nih.govresearchgate.net The this compound peptide places the methionine between a polar serine residue and a strongly basic arginine residue. The presence of these neighboring groups can catalytically support oxidation by stabilizing electron-deficient intermediates. nih.gov
Reversibility: The oxidation to methionine sulfoxide is often reversible in biological systems. elifesciences.org A family of enzymes known as methionine sulfoxide reductases (MsrA and MsrB) can catalyze the reduction of methionine sulfoxide back to methionine, providing a mechanism for repairing oxidative damage. frontiersin.orgelifesciences.org This cyclic process of oxidation and reduction suggests that methionine oxidation can act as a regulatory mechanism or an antioxidant defense system. researchgate.net
The oxidation process results in two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide, which can have different effects on peptide or protein structure. frontiersin.orgtandfonline.com The conversion of the nonpolar methionine to the polar methionine sulfoxide significantly alters its hydrophobicity, which can impact protein structure, stability, and function. biorxiv.orgresearchgate.net
| Modification | Reactant/Enzyme | Product(s) | Key Factors for this compound |
|---|---|---|---|
| Oxidation | Reactive Oxygen Species (ROS) | Methionine Sulfoxide (MetO) | High solvent exposure; Flanking polar (Ser) and basic (Arg) residues. |
| Further Oxidation | Reactive Oxygen Species (ROS) | Methionine Sulfone (MetO₂) | Generally irreversible. |
| Reduction | Methionine Sulfoxide Reductase (Msr) | Methionine | Reverses oxidation to MetO, part of a cellular repair/regulatory system. |
Structural Biology and Conformational Analysis of Ser Met Arg
Conformational Preferences of the Ser-Met-Arg Tripeptide
Studies on peptides containing similar sequences have provided insights into likely structural motifs. For instance, a study on an immunogenic peptide from the HIV-2 envelope glycoprotein, which contains a Met-Ser-Gly-Arg sequence, revealed a well-defined beta-turn centered on this sequence. nih.gov This suggests that a this compound sequence could also be predisposed to forming turn-like structures, which are crucial for reversing the direction of the polypeptide chain in larger proteins.
The conformational landscape of a peptide is also influenced by its environment. In aqueous solution, the peptide will adopt conformations that maximize favorable interactions, such as hydrogen bonds with water, and minimize unfavorable ones. The presence of the flexible, unbranched side chain of methionine provides a degree of conformational adaptability. nih.gov
Influence of Amino Acid Side Chains (Serine, Methionine, Arginine) on Tripeptide Structure
The distinct chemical properties of the serine, methionine, and arginine side chains collectively shape the structural characteristics of the this compound tripeptide.
Serine (Ser): The hydroxyl (-OH) group of the serine side chain is polar and can act as both a hydrogen bond donor and acceptor. libretexts.orgbioinformatics.org This capability allows it to form intramolecular hydrogen bonds, potentially stabilizing specific turn structures, or to interact with the surrounding solvent. The relatively small size of the serine side chain imposes fewer steric constraints on the peptide backbone compared to bulkier residues.
Methionine (Met): The methionine side chain contains a flexible thioether group (-S-CH₃) and is generally considered nonpolar and hydrophobic. libretexts.orgbioinformatics.org Its unbranched nature provides considerable flexibility, allowing it to adapt to various structural environments within a peptide or protein. nih.gov The sulfur atom in methionine is also capable of participating in non-covalent interactions, including sulfur-π interactions with aromatic residues. unc.eduresearchgate.net
The interplay of these side chains—the polar, hydrogen-bonding capacity of serine, the hydrophobic and flexible nature of methionine, and the charged, hydrogen-bonding potential of arginine—results in a complex conformational landscape for the this compound tripeptide.
Structural Determinants of Biological Activity within this compound Containing Peptide Sequences
The this compound motif is found within larger peptide sequences where its specific structural features are critical for biological function. The arrangement of its side chains facilitates a variety of non-covalent interactions that are fundamental to molecular recognition, binding, and catalysis.
The serine and arginine residues are primary contributors to hydrogen bonding and electrostatic interactions.
Serine: The hydroxyl group of serine can participate in intricate hydrogen bond networks. libretexts.org These can be with other residues in the peptide, with the peptide backbone, or with a binding partner such as a receptor or enzyme. Such hydrogen bonds are crucial for defining the precise geometry of a binding site.
Arginine: The positively charged guanidinium (B1211019) group of arginine is a powerful director of electrostatic interactions. researchgate.net It readily forms salt bridges with negatively charged residues, which can be a major stabilizing force in protein and peptide structures. nih.gov Furthermore, the multiple hydrogen bond donors of the guanidinium group can engage in specific recognition patterns, anchoring the peptide to its target. frontiersin.org In a study of the cytokine MIF's interaction with the CXCR4 receptor, an Arg-Leu-Arg tripeptide was identified as a key contributor to the binding interface, with charge interactions from the arginine residues playing an important role. nih.gov
While often considered a simple hydrophobic residue, methionine's role extends beyond just contributing to the hydrophobic core of a protein. nih.gov
Flexibility and Adaptability: The flexibility of the methionine side chain allows it to fit into diverse hydrophobic pockets and to make numerous van der Waals contacts, optimizing binding affinity. nih.gov
Sulfur Interactions: The sulfur atom of methionine is highly polarizable and can participate in favorable dispersion forces. rsc.org Studies have shown that methionine can engage in stabilizing interactions with aromatic rings (sulfur-π interactions), contributing more than just a generic hydrophobic effect. unc.eduresearchgate.net
A study investigating the interaction between methionine and aromatic residues in a β-hairpin peptide model found that the interaction stabilized the peptide structure, with a significant hydrophobic driving force. unc.edu
The unique properties of the arginine side chain make it a frequent participant in molecular binding and enzymatic catalysis. researchgate.net
Binding and Recognition: The long, flexible side chain of arginine, capped by the planar, charge-delocalized guanidinium group, is adept at recognizing and binding to specific sites on other molecules, particularly those containing negatively charged groups like phosphates (in DNA/RNA) or carboxylates (in other proteins). researchgate.netfrontiersin.org The ability to form multiple hydrogen bonds and a salt bridge simultaneously provides both specificity and high affinity.
Catalysis: In the active sites of enzymes, arginine can play several catalytic roles. Its positive charge can stabilize negative charges that develop in the transition state of a reaction, thereby lowering the activation energy. nih.gov For example, in lytic transglycosylases, arginine residues are crucial for binding the substrate and stabilizing the transition state during catalysis. nih.gov The guanidinium group can also act as a general acid or base, depending on its environment, although this is less common than its role in electrostatic stabilization.
The combination of these interactions, mediated by the specific sequence and conformation of the this compound motif, ultimately dictates the biological activity of the peptides and proteins in which it resides.
Interactions of Ser Met Arg with Macromolecular Targets
Ser-Met-Arg Peptide-Protein Interaction Mechanisms
The binding affinity of a peptide for a protein is a measure of the strength of their interaction, often quantified by the dissociation constant (Kd). High-affinity interactions are characterized by low Kd values. nih.gov The specificity of binding is determined by the complementary shapes and chemical properties of the peptide and the protein's binding site.
The amino acid composition of protein-protein interfaces provides the basis for molecular recognition specificity. nih.gov The this compound sequence contains a polar residue (Ser), a hydrophobic residue (Met), and a positively charged residue (Arg), allowing for a diverse range of interactions. The arginine residue, with its positively charged guanidinium (B1211019) group, can form strong salt bridges with negatively charged residues like aspartate and glutamate (B1630785) on a target protein. mdpi.com The serine residue can participate in hydrogen bonding through its hydroxyl group, while the methionine residue can engage in hydrophobic interactions. nih.govarxiv.org
Studies on protein-protein interactions have highlighted the importance of specific amino acid residues in determining binding affinity. For instance, in the context of splicing factor regulation, the phosphorylation of serine and arginine-rich (SR) domains is crucial for modulating protein-protein interactions. nih.govpnas.org While specific binding affinity data for the isolated this compound tripeptide is not extensively documented, the contribution of its constituent residues to the affinity of larger peptides is well-established. For example, peptides containing arginine have been shown to bind with high affinity to various protein targets. plos.org
Table 1: Factors Influencing the Binding Affinity of this compound Containing Peptides
| Factor | Description | Potential Contribution of this compound |
|---|---|---|
| Electrostatic Interactions | Attraction or repulsion between charged molecules. | The positively charged Arginine can form strong ionic bonds with negatively charged residues on a target protein. |
| Hydrogen Bonding | A weak bond between two molecules resulting from an electrostatic attraction between a proton in one molecule and an electronegative atom in the other. | The hydroxyl group of Serine and the amide backbone can act as hydrogen bond donors and acceptors. |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The Methionine side chain can participate in hydrophobic interactions within a protein's binding pocket. |
| Post-Translational Modifications | Covalent modification of amino acid side chains after protein synthesis. | Phosphorylation of the Serine residue can significantly alter the peptide's charge and conformation, thereby modulating its binding affinity. pnas.orgnih.gov |
Peptides can modulate the function of their target proteins in several ways, acting as either inhibitors or activators. nih.gov The binding of a peptide to a protein can induce conformational changes that alter the protein's activity. The this compound sequence, by virtue of its constituent amino acids, can play a significant role in this modulation.
Post-translational modifications (PTMs) of peptides and proteins, such as phosphorylation, are key mechanisms for regulating protein function. nih.govnih.gov The serine residue in the this compound tripeptide is a potential site for phosphorylation. The addition of a phosphate (B84403) group introduces a strong negative charge, which can dramatically alter the peptide's interaction with its binding partners and, consequently, modulate the function of the target protein. nih.govresearchgate.net For example, phosphorylation of serine/arginine-rich (SR) domains in splicing factors regulates their localization and activity, thereby influencing pre-mRNA splicing. nih.gov
Furthermore, mutations in serine, methionine, and arginine residues within protein-ligand binding domains have been shown to impair transactivation potential, highlighting their importance in maintaining proper protein function. nih.gov In some cases, these mutations can abolish the interaction with coactivators, leading to a loss of transcriptional activity. nih.gov This underscores the critical role that the sequence and chemical nature of amino acids like Ser, Met, and Arg play in the intricate modulation of protein function.
Binding Affinities and Specificity of this compound with Target Proteins.
Receptor Binding and Ligand Activity of this compound Containing Peptides
Peptides that bind to cell surface receptors can act as agonists, initiating a cellular response, or as antagonists, blocking the action of the natural ligand. The this compound sequence is found within several biologically active peptides that target G-protein coupled receptors (GPCRs), such as the melanocortin receptors. umich.eduacs.org
Analogues of α-MSH, where specific amino acids are substituted, have been developed to improve receptor selectivity and potency. For example, the synthetic peptide Melanotan II (MT-II) exhibits higher binding affinity and potency at the human melanocortin 1 receptor (hMC1R) compared to the native α-MSH. umich.edu These studies demonstrate that while a core sequence may be essential for activity, modifications to surrounding residues, such as those in a this compound context, can fine-tune the ligand's pharmacological profile.
Table 2: Receptor Binding and Activity of a-MSH and Analogs at the hMC1R
| Peptide | Sequence | Binding IC50 (M) | cAMP EC50 (M) |
|---|---|---|---|
| α-MSH | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 | 6.5 ± 0.9 x 10⁻⁹ | 2.0 ± 0.6 x 10⁻⁹ |
| MT-I | [Nle⁴, D-Phe⁷] α-MSH | 1.2 ± 0.3 x 10⁻⁹ | 0.5 ± 0.03 x 10⁻⁹ |
| MT-II | Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-NH2 | 0.57 ± 0.08 x 10⁻⁹ | 0.20 ± 0.05 x 10⁻⁹ |
Data from a study on cloned human peripheral MC1 receptors. umich.edu
Enzyme-Substrate Recognition Involving this compound
Enzyme-substrate recognition is a highly specific process that relies on the precise fit between the substrate and the enzyme's active site. The this compound sequence can be part of a substrate that is recognized and processed by various enzymes, particularly proteases and kinases.
In the case of proteases, the amino acid sequence of the substrate determines where the enzyme will cleave the peptide bond. Trypsin-like serine proteases, for example, typically cleave after basic residues like arginine and lysine. mdpi.com Therefore, a peptide containing the this compound sequence could be a substrate for such enzymes, with cleavage occurring after the arginine residue. The residues flanking the cleavage site, known as the P and P' sites, also influence the efficiency of catalysis. For human kallikrein 6 (KLK6), a trypsin-like protease, there is a strong preference for arginine at the P1 position and serine at the P1' position. nih.gov
For kinases, which catalyze the phosphorylation of substrates, the recognition sequence is also critical. Basophilic Ser/Thr kinases often recognize substrates with arginine at specific positions relative to the phosphorylation site. plos.org For instance, Protein Kinase A (PKA) shows a preference for arginine at the P-2 and P-3 positions. plos.org Therefore, a peptide containing the this compound sequence could potentially be a substrate for a kinase that recognizes an arginine residue in close proximity to a serine phosphorylation site. The methionine residue could contribute to the binding through hydrophobic interactions within the kinase's active site. nih.gov
Studies on the substrate specificity of matrix metalloproteinases (MMPs) have also identified optimal peptide substrates that contain arginine and methionine residues. For example, the optimal substrate for MMP-17 includes the sequence Arg-Val-Val-Met-Arg↓Leu-Val-Leu-Ser-Gly, where the arrow indicates the cleavage site. pnas.org This highlights the role of both arginine and methionine in substrate recognition by this class of enzymes.
Advanced Analytical Techniques for Ser Met Arg Research
Mass Spectrometry (MS) for Ser-Met-Arg Sequence Confirmation and PTM Analysis
Mass spectrometry is an indispensable tool for the verification of the amino acid sequence of this compound and for the identification of any post-translational modifications (PTMs).
Sequence Confirmation:
Tandem mass spectrometry (MS/MS) is the primary method used to confirm the amino acid sequence of peptides like this compound. In a typical workflow, the peptide is first ionized, often using electrospray ionization (ESI), and the resulting precursor ion is selected for fragmentation. Collision-induced dissociation (CID) is a common fragmentation technique where the precursor ion is collided with an inert gas, causing it to break at the peptide bonds. jlu.edu.cn This process generates a series of characteristic fragment ions, primarily b- and y-ions.
The analysis of the mass-to-charge (m/z) ratios of these fragment ions allows for the de novo sequencing of the peptide. For this compound, the expected fragmentation pattern would involve the generation of specific b- and y-ions that correspond to the successive loss of amino acid residues. For instance, the detection of a y1 ion corresponding to protonated Arginine and a b2 ion corresponding to the Ser-Met dipeptide would provide strong evidence for the correct sequence. The fragmentation of tripeptides is influenced by the identity and position of the amino acid residues. cdnsciencepub.com
Post-Translational Modification (PTM) Analysis:
Mass spectrometry is also highly effective in detecting and localizing PTMs, which are crucial for protein function. creative-proteomics.com Common PTMs that could occur on this compound include phosphorylation of the serine residue and oxidation of the methionine residue. cornell.edu These modifications result in a predictable mass shift of the peptide, which can be detected in the initial mass spectrum. For example, phosphorylation adds 79.966 Da to the mass of the peptide, while oxidation adds 15.995 Da.
To pinpoint the exact location of the modification, MS/MS analysis is again employed. The mass shift will be observed on the fragment ions containing the modified residue. aston.ac.uk For instance, if serine is phosphorylated, the b1, b2, y2, and y3 ions would all show the corresponding mass increase, confirming the modification site. Enrichment strategies are often necessary prior to MS analysis to detect low-abundance PTMs. creative-proteomics.comcornell.edu
Table 1: Common Post-Translational Modifications and their Mass Shifts
| Modification | Target Residue(s) | Mass Shift (Da) |
| Phosphorylation | Ser, Thr, Tyr | +79.966 |
| Oxidation | Met, Trp, His | +15.995 |
| Acetylation | Lys, N-terminus | +42.011 |
| Methylation | Lys, Arg | +14.016 |
| Deamidation | Asn, Gln | +0.984 |
High-Performance Liquid Chromatography (HPLC) for this compound Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and quantification of peptides like this compound. nih.gov Its high resolving power allows for the separation of the target peptide from impurities and other components of a complex mixture. hplc.eu
Purification:
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eusepscience.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. nih.gov The elution of peptides is typically achieved by a gradient of increasing organic solvent concentration. hplc.eu
Quantification:
Once purified, HPLC can be used for the accurate quantification of this compound. By integrating the area under the chromatographic peak corresponding to the peptide and comparing it to a standard curve generated with known concentrations of a reference standard, the concentration of this compound in a sample can be determined. mdpi.com UV detection at a specific wavelength (typically 214 nm for the peptide bond) is commonly used for this purpose. acs.org
Table 2: Common HPLC Parameters for Peptide Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, wide-pore (300 Å) | Provides a nonpolar stationary phase for hydrophobic interaction. Wide pores accommodate larger peptide molecules. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier. Increasing its concentration elutes the peptides from the column. |
| Gradient | Linear gradient of Mobile Phase B | Allows for the separation of peptides with varying hydrophobicities. |
| Flow Rate | 1.0 mL/min (analytical) | Controls the speed of the separation. |
| Detection | UV at 214 nm | Detects the peptide bonds, allowing for quantification. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformation and dynamics. biopchem.educationuzh.ch
For a tripeptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.
1D ¹H NMR: The 1D proton NMR spectrum provides initial information about the types of protons present in the molecule and their chemical environment. The chemical shifts of the α-protons, amide protons, and side-chain protons can help to identify the amino acid residues. nmims.edu
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue. It helps in assigning the protons within each spin system of Ser, Met, and Arg.
2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid residue. This is particularly useful for identifying the complete set of protons belonging to each amino acid.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is crucial for determining the 3D structure. wikipedia.org It identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are in the same residue or not. uzh.chyoutube.com The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons. By analyzing the NOE connectivities, distance restraints can be generated and used in computational modeling to calculate the solution structure of this compound. For example, an NOE between the amide proton of Met and the α-proton of Ser would indicate a specific spatial arrangement between these two residues.
The analysis of chemical shifts can also provide information about the secondary structure of the peptide. nih.gov
Circular Dichroism (CD) Spectroscopy for Conformational Studies of this compound
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. portlandpress.comamericanpeptidesociety.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. portlandpress.com
The shape of a CD spectrum is characteristic of the secondary structural elements present in the peptide. americanpeptidesociety.org
α-helices typically show a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or unfolded structures generally have a strong negative band near 200 nm. portlandpress.com
For a short peptide like this compound, it is unlikely to form a stable, well-defined secondary structure on its own. However, its CD spectrum can provide valuable information about its conformational preferences. The spectrum would likely indicate a predominantly random coil or disordered conformation.
CD spectroscopy is also a valuable tool for studying conformational changes. For instance, the technique can be used to monitor how the conformation of this compound changes in response to variations in solvent, pH, temperature, or upon binding to a target molecule. americanpeptidesociety.org A significant change in the CD spectrum would indicate a change in the peptide's conformation. nih.gov
Table 3: Characteristic CD Spectral Features of Secondary Structures
| Secondary Structure | Wavelength (nm) of Maxima/Minima |
| α-Helix | Positive maximum at ~192 nm, Negative minima at ~208 nm and ~222 nm |
| β-Sheet | Positive maximum at ~195 nm, Negative minimum at ~218 nm |
| Random Coil | Strong negative minimum near 200 nm |
Computational and Theoretical Studies of Ser Met Arg
Molecular Dynamics (MD) Simulations of Ser-Met-Arg and its Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For peptides like this compound, MD simulations can reveal conformational flexibility, interactions with solvents, and behavior when complexed with other molecules.
Detailed research has been conducted on larger peptides containing the this compound sequence. For instance, restrained molecular dynamics (RMD) simulations were performed on a cyclic decapeptide, [Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly], to analyze its structure and dynamics in both a vacuum and in solution. nih.gov These simulations, often used with data from NMR spectroscopy, help determine peptide structure and function. nih.gov The studies highlighted that the inclusion of explicit solvent molecules in the simulation, while having little effect on the quality of fit to experimental data, dampened the motion of the peptide. nih.gov The flexibility of residues is a key factor in their biological function, and MD simulations show that residues like threonine and serine can impart high flexibility to a peptide backbone. researchgate.net Conversely, binding to a surface or another protein can considerably hinder the flexibility of the entire peptide chain. researchgate.net
In another context, MD simulations were used to study the binding of GABA to the GABAC receptor, where the interaction of the ligand with residues including Ser, Met, and Arg was critical to understanding the binding mechanism. nih.gov Such simulations provide atomic-level detail on hydrogen bonds and other interactions that stabilize a peptide-protein complex.
Table 1: Example Parameters for Molecular Dynamics Simulations of Peptides
| Parameter | Description | Typical Software/Methodology | Reference |
|---|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. For peptides, common force fields include GROMOS, AMBER, and CHARMM. | GROMOS, AMBER, CHARMM | nih.gov |
| Solvent Model | Representation of the solvent (usually water) in the simulation box. Can be explicit (individual water molecules) or implicit (a continuous medium). | TIP3P, SPC/E (Explicit) | nih.gov |
| Simulation Time | The total time duration of the molecular motion being simulated, typically ranging from nanoseconds (ns) to microseconds (µs). | 50-500 ns or more | acs.org |
| Ensemble | The statistical ensemble representing the thermodynamic conditions of the system (e.g., NVT for constant Number of particles, Volume, and Temperature; NPT for constant Number of particles, Pressure, and Temperature). | NVT, NPT | mdpi.com |
| Analysis Methods | Techniques used to analyze the simulation trajectory, such as Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and hydrogen bond analysis. | GROMACS analysis tools, VMD, PyMOL | mdpi.com |
Quantum Chemical Calculations for Electronic Properties of this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. longdom.org These methods can determine properties like atomic charges, dipole moments, and bond orders, which are fundamental to a molecule's reactivity and interaction with its environment. longdom.orgaustinpublishinggroup.com
Table 2: Calculated Electronic Properties of Constituent Amino Acids by DFT
| Amino Acid | Property | Calculated Value | Significance | Reference |
|---|---|---|---|---|
| Serine (Ser) | Dipole Moment (µ, D) | 3.7 D | Indicates high polarity, facilitating hydrogen bonding via the hydroxyl group. | researchgate.net |
| Methionine (Met) | Dipole Moment (µ, D) | 1.99 - 2.0 D | Indicates low polarity; the thioether side chain can participate in van der Waals interactions and act as a methyl donor. | researchgate.net |
| Arginine (Arg) | Dipole Moment (µ, D) | 2.37 - 2.4 D | Considered polar. The guanidinium (B1211019) group is positively charged at physiological pH, enabling strong electrostatic interactions and hydrogen bonding. | researchgate.net |
| All | Atomic Charges (e.g., qC, qN) | Varies by atom | Determines electrostatic potential and sites for nucleophilic or electrophilic attack. Used to parameterize force fields for MD simulations. | researchgate.net |
Computational Modeling of Peptide-Protein Docking Involving this compound
Computational docking is a technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) to a second one (a receptor, such as a protein). acs.org This method is instrumental in drug discovery and for understanding biological pathways. acs.org For a peptide like this compound, docking simulations can elucidate how it interacts with a specific protein target.
The process involves sampling many possible conformations of the peptide within the binding site of the protein and then using a scoring function to rank the poses based on binding energy. acs.org The unique chemical properties of Serine, Methionine, and Arginine play distinct roles in these interactions.
Serine: Its hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical stabilizing contacts.
Methionine: Its flexible, hydrophobic side chain can fit into hydrophobic pockets on the protein surface.
Arginine: Its long, positively charged guanidinium group is highly effective at forming salt bridges with negatively charged residues like Aspartate or Glutamate (B1630785) on a protein surface, as well as multiple hydrogen bonds. researchgate.net
In various computational studies, these residues have been identified as key players in binding. For example, docking studies of potential inhibitors for the Tgase2 enzyme identified interactions with ARG 580 and MET 483 in an allosteric site. dergipark.org.tr Similarly, structural analysis has shown that motifs like Arg/Lys-X-Arg/Lys are particularly important for certain types of molecular recognition and can be central to the mechanism of translational arrest by macrolides. researchgate.net
Table 3: Examples of Ser, Met, and Arg in Computationally Modeled Protein-Peptide Interactions
| Residue | Interaction Type | Example System/Target | Finding | Reference |
|---|---|---|---|---|
| Serine | Hydrogen Bonding | GABAC Receptor | Ser168 and Ser243 form hydrogen bonds with the neurotransmitter GABA in the binding pocket. | nih.gov |
| Methionine | Hydrophobic/Other | Tgase2 Allosteric Site | MET 483 is one of the amino acids interacting with potential small molecule inhibitors. | dergipark.org.tr |
| Arginine | Salt Bridge / Cation-π | GABAC Receptor | Arg104 plays a crucial role in binding GABA, forming prominent hydrogen bonds. | nih.gov |
| Arginine | Electrostatic / H-Bonding | ErmDL arrest peptide on ribosome | A penultimate Arginine in the nascent peptide is key to macrolide-dependent translational arrest. | researchgate.net |
De Novo Peptide Design Incorporating the this compound Motif
De novo peptide design is a computational approach to create entirely new peptide sequences with a desired structure or function, without relying on a natural template. nih.gov These methods can be used to design peptide-based therapeutics, enzyme inhibitors, or binders for specific molecular targets. plos.org A motif like this compound could be incorporated into such a design process in two primary ways: as part of the target binding site or as a key component of the designed peptide itself.
Computational algorithms can generate vast libraries of random peptide sequences and then select for candidates that meet specific criteria, such as binding affinity to a target or conformational stability. nih.gov If the target protein has a binding pocket that favorably interacts with the properties of Ser, Met, and Arg, designers can screen for peptides that present this motif in an optimal orientation.
Recent advancements use protein language models and genetic algorithms to generate peptides that bind to specific, user-defined residues on a target protein. biorxiv.org For instance, the moPPIt algorithm can generate binders to specific motifs without needing a known 3D structure of the target. biorxiv.org Using such a tool, a researcher could design a peptide where the this compound sequence is optimized to interact with a defined surface on a disease-related protein, leveraging the hydrogen-bonding of Serine, the hydrophobicity of Methionine, and the strong electrostatic potential of Arginine to achieve high specificity and affinity. bakerlab.org
Emerging Research Avenues and Future Perspectives for Ser Met Arg
Exploration of Ser-Met-Arg in De Novo Peptide Design and Engineering
De novo peptide design involves the creation of novel peptide sequences from the ground up to achieve specific structures and functions. The unique combination of a polar, uncharged residue (Serine), a hydrophobic, sulfur-containing residue (Methionine), and a positively charged residue (Arginine) in this compound provides a versatile toolkit for peptide engineering.
The design of novel peptides often involves a careful balance of hydrophobicity, charge, and structural propensity. Serine, with its hydroxyl group, can form hydrogen bonds and increase the water solubility of a peptide. royalsocietypublishing.orgthermofisher.com In design, it can also be used as a less reactive substitute for Cysteine to prevent unwanted disulfide bond formation. thermofisher.com Arginine's guanidinium (B1211019) group is positively charged at physiological pH and is crucial for electrostatic interactions. researchgate.net It is frequently incorporated into designs to facilitate binding to negatively charged molecules like DNA, RNA, or specific protein surfaces. researchgate.netnih.gov
Methionine, while hydrophobic, possesses a flexible side chain and a sulfur atom that can engage in unique intermolecular contacts, including with aromatic residues, potentially enhancing binding affinity. acs.org However, its susceptibility to oxidation is a critical consideration in peptide design, as this can alter the peptide's structure and function. thermofisher.com In some computational design methods, the inclusion of methionine has been shown to significantly improve inter-residue contacts and binding energy. acs.org
A key challenge in de novo design is predicting how a sequence will fold and interact. Computational tools are increasingly used to screen vast numbers of potential sequences for stability and binding affinity. acs.orgmdpi.com A peptide like this compound could be computationally modeled as a motif within a larger protein scaffold to assess its structural contribution or its potential as a binding interface. For instance, the combination of Arginine's charge and Methionine's hydrophobicity could be engineered to target specific protein pockets.
Future research in this area could involve:
Incorporating this compound into larger peptide structures: Using the tripeptide as a functional cassette within larger de novo designed proteins to act as a recognition site or a catalytic element.
Systematic substitution studies: Replacing each amino acid in the triad (B1167595) to understand its specific contribution to the structure and function of a parent peptide.
Computational evolution: Employing algorithms to evolve peptides containing the this compound motif to enhance binding affinity and stability for a given protein target. acs.org
| Amino Acid | Key Property in De Novo Design | Potential Role in a this compound Peptide |
| Serine (Ser) | Hydrophilic, H-bonding, can replace Cysteine | Increases solubility, provides H-bonding capability, can be used to link to other molecules. royalsocietypublishing.orgthermofisher.com |
| Methionine (Met) | Hydrophobic, flexible, oxidizable, enhances binding | Contributes to hydrophobic core packing, potential for specific interactions, acts as a redox-sensitive switch. thermofisher.comacs.org |
| Arginine (Arg) | Positively charged, forms strong electrostatic interactions | Mediates binding to negatively charged targets (e.g., proteins, nucleic acids), enhances cell penetration. researchgate.netnih.gov |
Application of this compound in Biosensor Development and Diagnostic Tool Research
The distinct chemical properties of Serine, Methionine, and Arginine make the this compound sequence a candidate for recognition elements in various biosensor platforms. Electrochemical and fluorescent biosensors often rely on specific biochemical reactions or binding events involving peptides.
Kinase and Phosphatase Biosensors: Serine is a primary target for phosphorylation by serine/threonine kinases, a fundamental process in cell signaling. mdpi.com A biosensor could be designed using a this compound-containing peptide as a substrate. The detection of phosphorylation (the addition of a phosphate (B84403) group to the Serine residue) by a specific kinase could be transduced into an electrochemical or optical signal, allowing for the measurement of kinase activity. mdpi.com This has applications in diagnosing diseases characterized by aberrant kinase activity, such as cancer.
Oxidative Stress Biosensors: Methionine is readily oxidized to methionine sulfoxide (B87167) (MetO) by reactive oxygen species (ROS). mdpi.com This post-translational modification can be detected, making Met-containing peptides useful probes for sensing oxidative stress, a condition implicated in numerous diseases. mdpi.com A biosensor utilizing the this compound peptide could be developed to quantify levels of ROS by measuring the extent of Methionine oxidation.
Protease Activity Sensors: Peptides can be designed as specific substrates for proteases, enzymes whose activity is often dysregulated in disease. While not a canonical cleavage site, the this compound sequence could be part of a larger peptide engineered to be recognized and cleaved by a specific protease.
Arginine-based Diagnostic Tools: L-arginine levels and the activity of enzymes that metabolize it are used as diagnostic markers for certain conditions. mdpi.comkarger.com For example, arginine-stimulated copeptin measurement is a diagnostic tool for diabetes insipidus. karger.com Furthermore, the unique chemical reactivity of arginine's guanidinium group is being explored for the site-specific labeling of antibodies and other proteins for diagnostic imaging and therapeutic applications. au.dk A this compound peptide could be investigated as a recognition element in biosensors designed to monitor arginine-related metabolic pathways or as a target for novel bioconjugation strategies.
The table below summarizes potential biosensor applications based on the properties of each amino acid in the this compound sequence.
| Amino Acid | Reactive Property for Sensing | Potential Biosensor/Diagnostic Application |
| Serine (Ser) | Phosphorylation by kinases | Measurement of specific kinase activity in disease diagnostics. mdpi.com |
| Methionine (Met) | Oxidation by Reactive Oxygen Species (ROS) | Detection of oxidative stress levels in biological samples. mdpi.com |
| Arginine (Arg) | Enzymatic modification/binding, unique reactivity | Monitoring arginine metabolism, serving as a handle for bioconjugation in diagnostic tools. mdpi.comau.dk |
Potential of this compound in Biomaterial Science and Peptide Hydrogels
Self-assembling peptides are a class of biomaterials that can form ordered nanostructures, most notably hydrogels, which are water-swollen networks that can mimic the native extracellular matrix (ECM). mdpi.com The sequence of the peptide dictates the self-assembly process and the final properties of the material. The inclusion of this compound into a self-assembling peptide sequence could impart specific and desirable characteristics.
Peptide hydrogel formation is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. mdpi.com
Serine's role: The hydroxyl group of serine can participate in hydrogen bonding, which is critical for the stability of β-sheet structures found in many peptide hydrogels. Altering amino acids like glutamine to serine has been shown to tune the viscoelastic properties of hydrogels, in some cases reducing the material's stiffness by orders of magnitude. whiterose.ac.ukmdpi.com Incorporating serine can also improve the injectability of a hydrogel by allowing it to shear-thin and then recover its structure. acs.org
Arginine's role: The positive charge of arginine is frequently used to drive self-assembly through electrostatic interactions with negatively charged peptides or polymers. mdpi.com Arginine-containing peptides have been shown to have a high affinity for hydroxyapatite (B223615) (HAP), the mineral component of bone. researchgate.netacs.orgnih.govfigshare.com This makes this compound-containing peptides promising candidates for designing hydrogels for bone regeneration, as the arginine residue could promote mineralization and integration with native bone tissue. researchgate.netacs.orgnih.govfigshare.com
Methionine's role: As a hydrophobic amino acid, methionine can contribute to the hydrophobic core that drives the self-assembly of amphiphilic peptides into nanofibers and hydrogels. Its susceptibility to oxidation could also be exploited to create "smart" hydrogels that degrade or change their properties in response to an oxidative environment.
Future research could focus on designing multidomain peptides where this compound is part of a hydrophilic or bioactive domain. For example, a peptide with a hydrophobic core (e.g., poly-Leucine) and hydrophilic ends containing this compound could be synthesized and its self-assembly into hydrogels under physiological conditions studied. The resulting hydrogels could be tested for their mechanical properties, biocompatibility, and ability to support cell adhesion and proliferation, potentially mediated by the arginine residue.
| Amino Acid | Contribution to Hydrogel Properties | Potential Application |
| Serine (Ser) | Hydrogen bonding, tunes mechanical stiffness, improves injectability | Creating hydrogels with specific viscoelastic properties for cell culture or as injectable scaffolds. whiterose.ac.ukacs.org |
| Methionine (Met) | Hydrophobic interactions, redox sensitivity | Driving self-assembly, designing stimuli-responsive materials that degrade in oxidative environments. |
| Arginine (Arg) | Electrostatic interactions, cell adhesion, mineralization | Promoting cell attachment, designing biomimetic scaffolds for bone tissue engineering. researchgate.netacs.orgnih.govfigshare.com |
Integration of this compound Research with Systems Biology and Proteomics Approaches
Systems biology aims to understand the complex interactions within biological systems. Proteomics, the large-scale study of proteins, is a key component of this field. A peptide like this compound becomes particularly interesting from a systems perspective when considering its potential for post-translational modifications (PTMs).
Phosphoproteomics (Serine): Serine phosphorylation is one of the most common and critical PTMs, regulating almost every aspect of cell biology. Advances in mass spectrometry-based proteomics allow for the identification and quantification of thousands of phosphorylation sites in a single experiment. If a protein containing the this compound motif is identified, proteomic workflows could determine if the serine residue is phosphorylated and how its phosphorylation state changes in response to different stimuli or in disease states. nih.gov This could reveal its role in signaling pathways.
Redox Proteomics (Methionine): The oxidation of methionine to MetO is another PTM that is gaining recognition for its regulatory roles beyond just being a marker of oxidative damage. nih.govnih.gov Quantitative proteomic techniques have been developed to measure the "in vivo" fractional oxidation of specific methionine residues across the entire proteome. nih.gov Applying these methods to proteins containing this compound could uncover whether the methionine residue is a target of regulated enzymatic oxidation or a sensor of cellular ROS levels, connecting it to redox signaling networks. nih.govpnas.orgbiorxiv.org De novo peptide sequencing algorithms are also being improved to better identify modified amino acids like oxidized methionine from mass spectrometry data. neurips.ccarxiv.org
Methylproteomics (Arginine): Arginine methylation is a vital PTM catalyzed by protein arginine methyltransferases (PRMTs) that plays a crucial role in gene expression, RNA metabolism, and signal transduction. frontiersin.orgresearchgate.netnih.gov Aberrant arginine methylation is linked to several cancers. researchgate.netnih.gov Proteomic methods using specific antibodies and mass spectrometry can identify arginine methylation sites on a global scale. frontiersin.org Investigating whether the arginine in a this compound motif is methylated could link the parent protein to these fundamental cellular processes and associated pathologies.
Integrating research on this compound with these "omics" technologies would involve synthesizing the peptide (and its modified forms) as standards for mass spectrometry, developing specific antibodies to detect the motif within proteins, and using this information to probe its function in complex biological systems. This approach allows for the discovery of novel protein functions and biomarkers without prior hypotheses, moving from the specific peptide sequence to its broader biological context.
| Amino Acid | Relevant PTM | Systems Biology/Proteomics Integration |
| Serine (Ser) | Phosphorylation | Phosphoproteomics to identify its role in signaling cascades. nih.gov |
| Methionine (Met) | Oxidation | Redox proteomics to assess its function as a redox sensor or regulatory switch. nih.govpnas.org |
| Arginine (Arg) | Methylation | Methylproteomics to connect its parent protein to gene regulation and RNA processing pathways. frontiersin.orgresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
